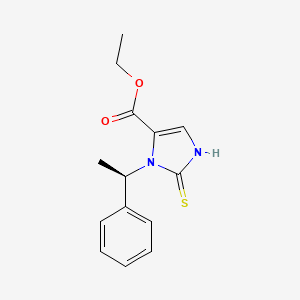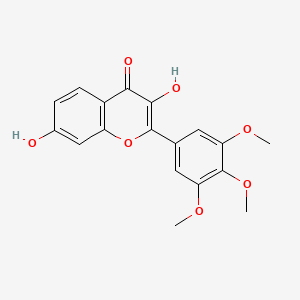
3,7-Dihydroxy-3',4',5'-trimethoxyflavone
Übersicht
Beschreibung
3,7-Dihydroxy-3',4',5'-trimethoxyflavone is a flavonoid compound known for its unique chemical structure and potential biological activities. Flavonoids are a class of natural compounds found in various fruits, vegetables, and other plant-based foods, known for their antioxidant, anti-inflammatory, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of more complex flavonoid derivatives.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential anticancer and cardioprotective effects.
Industry: Utilized in the development of natural food additives and cosmetics due to its antioxidant properties.
Wirkmechanismus
Target of Action
It is a hydroxyflavan , a class of compounds known to interact with various cellular targets.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone . .
Biochemische Analyse
Biochemical Properties
3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone can modulate cellular responses to external stimuli. Additionally, it interacts with antioxidant enzymes, enhancing their activity and thereby contributing to the reduction of oxidative stress within cells .
Cellular Effects
The effects of 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes. This activation helps protect cells from oxidative damage. Furthermore, 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis .
Molecular Mechanism
At the molecular level, 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone exerts its effects through various mechanisms. One key mechanism involves its binding interactions with specific biomolecules. For instance, this compound can bind to the active sites of enzymes, leading to their inhibition or activation. It also influences gene expression by interacting with transcription factors, thereby modulating the transcription of target genes. Additionally, 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone can affect the stability and degradation of proteins by interacting with ubiquitin-proteasome pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of inflammatory responses .
Dosage Effects in Animal Models
The effects of 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells. The compound’s metabolism also affects its bioavailability and overall pharmacokinetics .
Transport and Distribution
The transport and distribution of 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions play a crucial role in determining the compound’s cellular and tissue distribution .
Subcellular Localization
The subcellular localization of 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone is influenced by various factors, including targeting signals and post-translational modifications. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting signals. Its activity and function can be modulated by these localizations, affecting cellular processes such as gene expression, energy production, and protein synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthetic routes for 3,7-dihydroxy-3',4',5'-trimethoxyflavone typically involve the modification of naturally occurring flavonoids like quercetin. The process may include methylation reactions to introduce methoxy groups at specific positions on the flavonoid structure. Reaction conditions often involve the use of strong bases or acids, and organic solvents like methanol or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources followed by chemical modifications. Advanced techniques such as column chromatography and recrystallization are used to purify the compound. The use of biotechnological methods, such as microbial fermentation, is also being explored to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 3,7-Dihydroxy-3',4',5'-trimethoxyflavone can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction reactions often employ reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reactions may involve halogenation or nitration using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation can produce quercetin derivatives.
Reduction can yield hydroxylated flavonoids.
Substitution reactions can result in halogenated or nitro-substituted flavonoids.
Vergleich Mit ähnlichen Verbindungen
Quercetin
Kaempferol
Myricetin
Fisetin
Galangin
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
3,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-13-6-9(7-14(23-2)18(13)24-3)17-16(21)15(20)11-5-4-10(19)8-12(11)25-17/h4-8,19,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNGYVOYOVPWBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347275 | |
| Record name | 3,7-Dihydroxy-3',4',5'-trimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132594-09-3 | |
| Record name | 3,7-Dihydroxy-3',4',5'-trimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


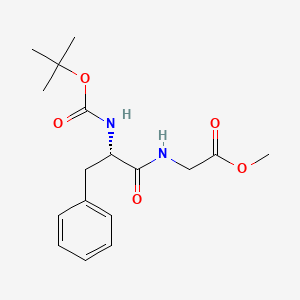
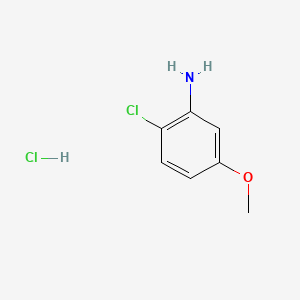
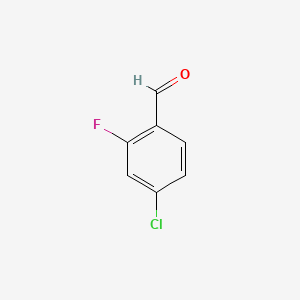
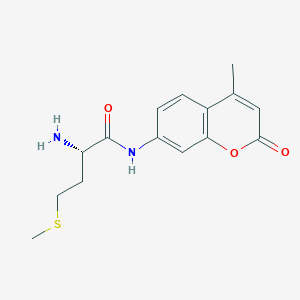
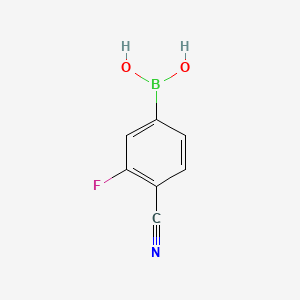
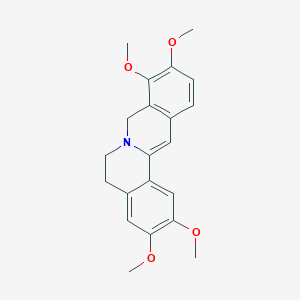
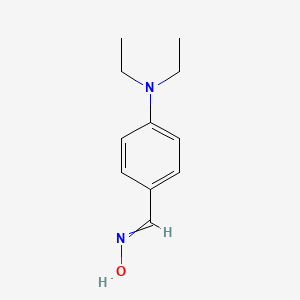
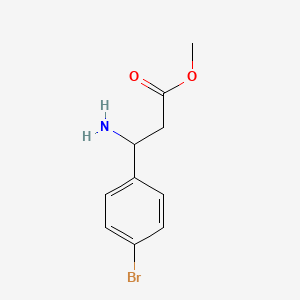
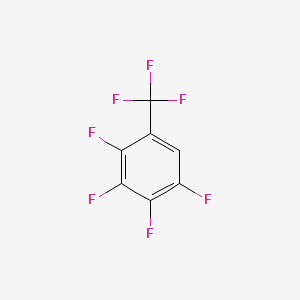


![3'-Bromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1631002.png)
![N,N-Dimethyl-5-[[[2-[[1-(methylthio)-2-nitroethenyl]amino]ethyl]thio]methyl]-2-furanmethanamine](/img/structure/B1631007.png)
